molecular formula C18H16F3NO B1325559 4'-Azetidinomethyl-2-trifluoromethylbenzophenone CAS No. 898756-82-6

4'-Azetidinomethyl-2-trifluoromethylbenzophenone

Cat. No. B1325559
M. Wt: 319.3 g/mol
InChI Key: DPAZWOXISUPYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Azetidinomethyl-2-trifluoromethylbenzophenone is a heterocyclic organic compound with the molecular formula C18H16F3NO and a molecular weight of 319.32 . It is also known by its IUPAC name, [4-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular structure of 4’-Azetidinomethyl-2-trifluoromethylbenzophenone can be represented by the canonical SMILES string: C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F . This compound has 5 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

  • Enzyme Binding Site Identification :

    • A study used a photoactive benzoic acid derivative, similar to 4'-Azetidinomethyl-2-trifluoromethylbenzophenone, to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs), which are important in drug metabolism (Xiong et al., 2006).
  • Anticancer Activity :

    • Another research focused on the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, which showed potent antiproliferative effects against breast cancer cells. The study highlighted the importance of the torsional angle and trans configuration in these compounds for antiproliferative activity (Greene et al., 2016).
    • A study synthesized 1,3,4-trisubstituted 2-azetidinones and found anticancer effects in vitro against a range of cancer cell cultures (Veinberg et al., 2003).
  • Synthesis Methods :

    • Research on the synthesis of novel 4-(2-oxoethylidene)azetidin-2-ones explored new methods for producing substituted azetidinones, which are valuable in various chemical applications (Cainelli et al., 2003).
  • Antimicrobial Activity :

    • A study reported the synthesis of new azetidin-2-ones based on 4-aminophenyl-3-nitrobenzopyran-2-one and evaluated their antimicrobial activity, showing significant results against various microorganisms (Hoti et al., 2017).
  • Analytical Methods :

    • An analytical study developed a method to measure environmental phenols, including derivatives similar to 4'-Azetidinomethyl-2-trifluoromethylbenzophenone, in human milk, contributing to the understanding of human exposure to these compounds (Ye et al., 2008).
  • Ligand Preparation and Characterization :

    • Research on the preparation of CC'N-Osmium complexes using 2-azetidinones as precursors provided insights into the synthesis and properties of these metal complexes, which are important in catalysis and material science (Casarrubios et al., 2015).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)16-5-2-1-4-15(16)17(23)14-8-6-13(7-9-14)12-22-10-3-11-22/h1-2,4-9H,3,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAZWOXISUPYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642814
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-2-trifluoromethylbenzophenone

CAS RN

898756-82-6
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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